molecular formula C11H14N6 B2561469 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine CAS No. 198209-80-2

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Cat. No.: B2561469
CAS No.: 198209-80-2
M. Wt: 230.275
InChI Key: YEJXVAVZMPQAIT-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a chemical compound with the CAS Number: 198209-80-2 . It has a molecular weight of 230.27 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 . This code provides a standard way to encode the molecular structure using text .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 419.0±55.0 °C at 760 mmHg, and a flash point of 207.2±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 0.45 .

Scientific Research Applications

Synthesis and Characterization

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine and its derivatives are frequently synthesized and characterized for various scientific applications. For example, a study detailed the synthesis and spectral characterization of novel piperazine derivatives, showcasing their potential for further biological evaluation (Rajkumar, Kamaraj & Krishnasamy, 2014).

Antimicrobial and Antifungal Activities

These compounds are often explored for their antimicrobial and antifungal properties. A study demonstrated that certain derivatives of this compound exhibited significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. (Upadhayaya et al., 2004).

Anticancer Properties

The anticancer potential of these compounds is another area of interest. Research has shown that some derivatives exhibit significant cytotoxicity against human breast cancer cells, indicating their potential as therapeutic agents (Dukanya et al., 2020).

Antibacterial and Biofilm Inhibition

Studies have also indicated the efficacy of certain this compound derivatives in inhibiting bacterial biofilm, presenting a potential route for addressing antibiotic resistance (Mekky & Sanad, 2020).

Antidepressant and Anxiolytic Effects

Moreover, some derivatives have been studied for their potential antidepressant and anxiolytic effects, indicating a possible application in the treatment of mental health disorders (Moreira et al., 2021).

Molecular Docking and Structural Analysis

Research also encompasses molecular docking and structural analysis to understand the interaction of these compounds with biological targets, paving the way for the development of new therapeutic agents (Lv et al., 2019).

Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJXVAVZMPQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Preparation took place by reacting 5-chloro-1-phenyl-1H-tetrazole with tert-butyl piperazine-1-carboxylate in DMF at 40° C.
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Synthesis routes and methods II

Procedure details

Using 5-chloro-1-phenyl-1H-tetrazol (2.10 g) and piperazine (10.0 g), and reaction at 100° C. in the same manner as in Example 196 (1), 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (2.67 g) was obtained as a pale-yellow powder.
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